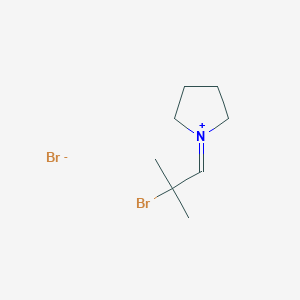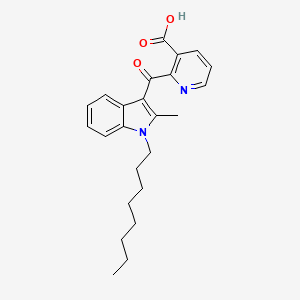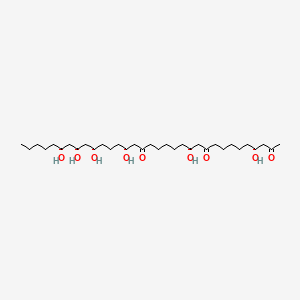
Dimethyl 2-butyl-3-oxobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-butyl-3-oxobutanedioate is an organic compound with a complex structure that includes ester and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-butyl-3-oxobutanedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as diethyl malonate, reacts with an alkyl halide under basic conditions to yield the desired product . The reaction typically requires a strong base like sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-butyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Dimethyl 2-butyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-butyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A similar ester compound used in organic synthesis.
Ethyl acetoacetate: Another ester with a ketone group, commonly used in the synthesis of heterocyclic compounds.
Methyl acetoacetate: Similar in structure and reactivity, used in various chemical reactions.
Uniqueness
Dimethyl 2-butyl-3-oxobutanedioate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both ester and ketone functional groups allows for diverse chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
89966-36-9 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
dimethyl 2-butyl-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-5-6-7(9(12)14-2)8(11)10(13)15-3/h7H,4-6H2,1-3H3 |
Clé InChI |
AIPZIGZOHDGVCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


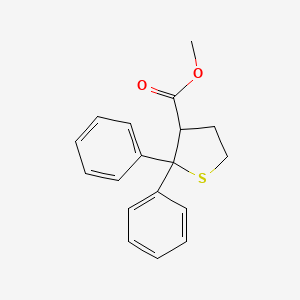
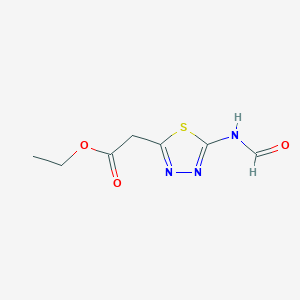
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
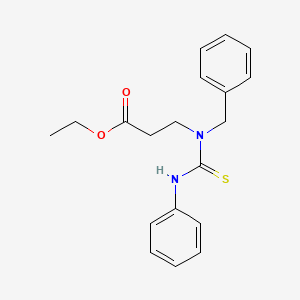
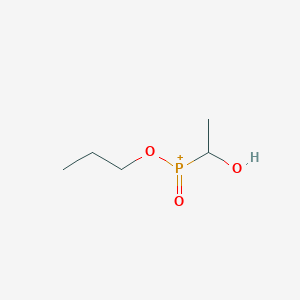
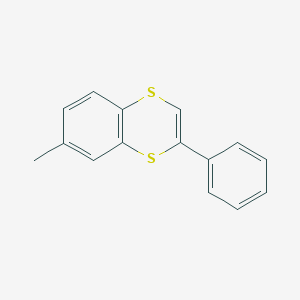
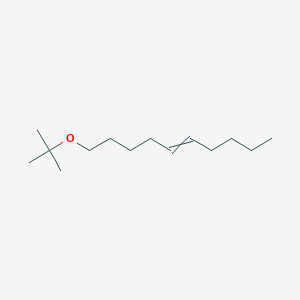
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
